![molecular formula C18H19NO3 B2409397 4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde CAS No. 2224300-03-0](/img/structure/B2409397.png)
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures often have a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom). The hydroxymethyl group (-CH2OH) is a common functional group that consists of a methylene bridge (-CH2-) bonded to a hydroxyl group (-OH) .
Synthesis Analysis
While specific synthesis methods for “4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde” are not available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar configuration with a minor bend around the C-B bond . The boron atom in these compounds is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like pyrolysis . For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their specific molecular structure. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-12-14-1-3-15(4-2-14)16-5-6-17(13-21)18(11-16)19-7-9-22-10-8-19/h1-6,11,13,20H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSLDXNRYOHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

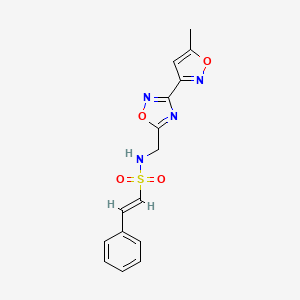
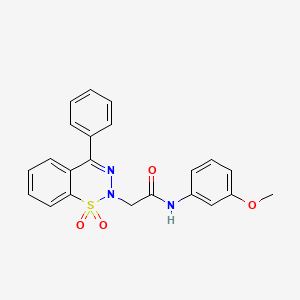
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
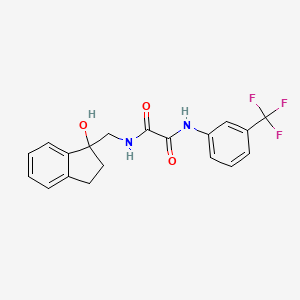
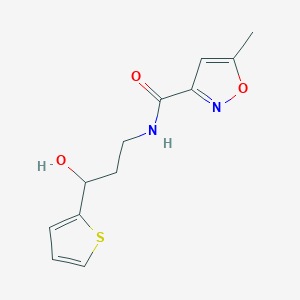
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
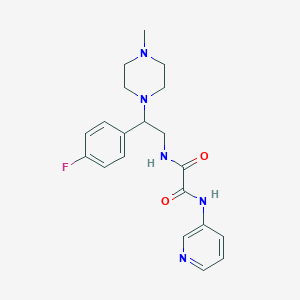
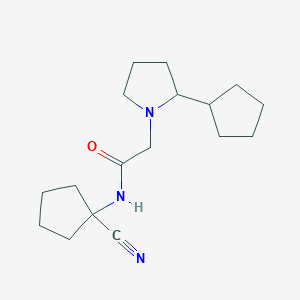
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
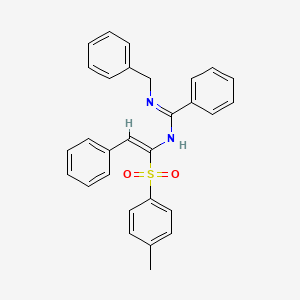
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

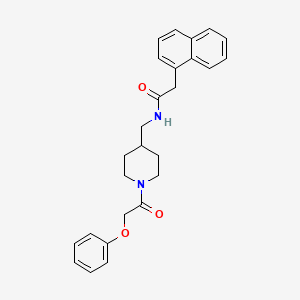
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)